![molecular formula C11H12IN3O2S B3876719 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide](/img/structure/B3876719.png)
2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide
Overview
Description
2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide, also known as IMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. It does this by binding to and inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival. By inhibiting the activity of Hsp90, 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide induces the activation of a protein called caspase-3, which triggers the apoptotic pathway and leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide in lab experiments include its selectivity towards cancer cells, its ability to induce apoptosis, and its potential applications in medicinal chemistry. However, there are also limitations to its use, including the need for further studies to understand its safety and efficacy, the difficulty in synthesizing the compound, and the potential for side effects.
Future Directions
There are several future directions for research on 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in animal models. Additionally, there is potential for the development of 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide-based cancer therapeutics and antimicrobial agents. Further research is needed to fully understand the potential of 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide in these areas.
In conclusion, 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide is a promising compound with potential applications in medicinal chemistry. Its ability to selectively inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for the development of cancer therapeutics. Further research is needed to fully understand its mechanism of action, safety, and efficacy.
Scientific Research Applications
2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide has potential applications in medicinal chemistry due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide can selectively inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for the development of cancer therapeutics. 2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]hydrazinecarbothioamide has also been studied for its potential applications in the treatment of bacterial infections and inflammation.
properties
IUPAC Name |
(3-iodo-5-methoxy-4-prop-2-ynoxyanilino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2S/c1-3-4-17-10-8(12)5-7(6-9(10)16-2)14-15-11(13)18/h1,5-6,14H,4H2,2H3,(H3,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTOCLGKRLVONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)NNC(=S)N)I)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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